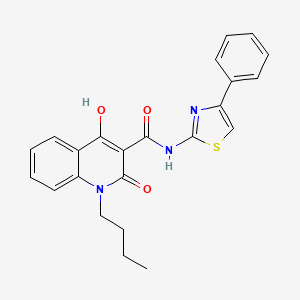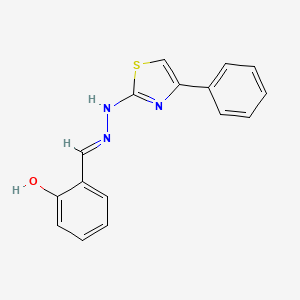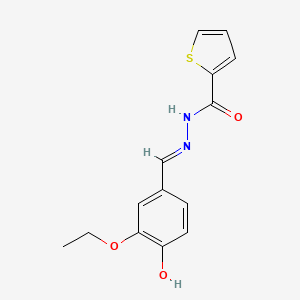![molecular formula C23H30ClN3O3 B604679 2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE CAS No. 354544-96-0](/img/structure/B604679.png)
2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE is a complex organic compound with a unique structure that includes a piperazine ring, a chlorophenyl group, and a cyclohexanedione moiety
Vorbereitungsmethoden
The synthesis of 2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenylacetic acid with piperazine to form 4-[(4-chlorophenyl)acetyl]-1-piperazine. This intermediate is then reacted with 2-aminoethylamine to form 2-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}ethylamine. Finally, this compound is reacted with 5,5-dimethyl-1,3-cyclohexanedione under specific conditions to yield the target compound .
Analyse Chemischer Reaktionen
2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Wissenschaftliche Forschungsanwendungen
2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE has several scientific research applications:
Biology: The compound’s biological activity is of interest, particularly its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the synthesis of other complex organic molecules and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets. The compound can bind to metal ions through its cyclohexanedione moiety, forming stable complexes. These complexes can then participate in various biochemical pathways, leading to their observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE include:
2,2′-[(4-Nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one): This compound has a similar cyclohexanedione structure but with a nitrophenyl group instead of a chlorophenyl group.
Dichlorophen: This compound contains a similar chlorophenyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its combination of a piperazine ring, a chlorophenyl group, and a cyclohexanedione moiety, which imparts specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
354544-96-0 |
|---|---|
Molekularformel |
C23H30ClN3O3 |
Molekulargewicht |
432g/mol |
IUPAC-Name |
2-[2-[4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl]ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C23H30ClN3O3/c1-23(2)14-20(28)19(21(29)15-23)16-25-7-8-26-9-11-27(12-10-26)22(30)13-17-3-5-18(24)6-4-17/h3-6,16,28H,7-15H2,1-2H3 |
InChI-Schlüssel |
KOGXXJVTXNXQDG-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)C=NCCN2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione](/img/structure/B604597.png)
![1-Allyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604598.png)

![5-(4-Butoxyphenyl)-2-(p-tolyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B604602.png)
![5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B604603.png)
![5-(4-Butoxyphenyl)-7-methyl-2-(p-tolyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B604604.png)
![2-[(E)-(2-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL](/img/structure/B604607.png)

![2-({[1-(benzylideneamino)-4-phenyl-1H-imidazol-2-yl]imino}methyl)-4-bromophenol](/img/structure/B604609.png)
![13-phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B604610.png)

![2-[2-Cyano-3-amino-3-(4-methoxyphenylamino)prop-2-enylidene]indolin-3-one](/img/structure/B604614.png)
![(2Z)-3-AMINO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}-3-[(2-PHENYLETHYL)AMINO]PROP-2-ENENITRILE](/img/structure/B604615.png)

